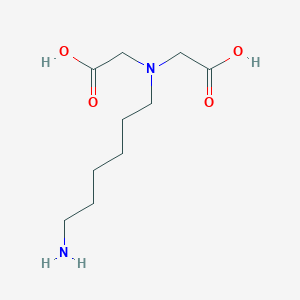

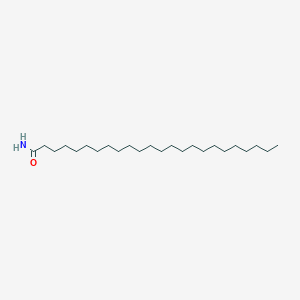

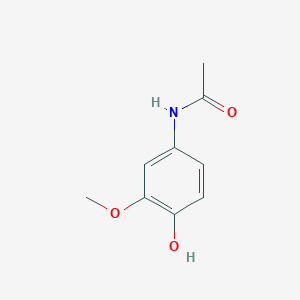

![molecular formula C15H21NO2S B021335 4-[3-(甲磺酰基)苯基]-1-丙基-1,2,3,6-四氢吡啶 CAS No. 346688-39-9](/img/structure/B21335.png)

4-[3-(甲磺酰基)苯基]-1-丙基-1,2,3,6-四氢吡啶

描述

Synthesis Analysis

The synthesis of compounds closely related to 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine involves intricate reactions utilizing phenylsulfonyl and tetrahydropyridine moieties. For instance, the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, a related compound, is achieved through the reaction of sodium phenylsulfinate with pentachloropyridine under optimized conditions, highlighting the role of phenylsulfonyl groups in the regiochemistry of aromatic nucleophilic substitution (Ranjbar‐Karimi & Poorfreidoni, 2017).

Molecular Structure Analysis

The molecular structure of compounds related to 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine, such as the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, reveals a half-chair conformation of the reduced pyridine ring. This conformational feature, along with the relative orientation of substituents like the methylsulfonyl group, is crucial for understanding the chemical behavior and interaction potential of these molecules (Sagar et al., 2017).

Chemical Reactions and Properties

The reactivity of phenylsulfonyl-substituted tetrahydropyridines involves a variety of chemical reactions, including aromatic nucleophilic substitution and cycloaddition reactions. These reactions often result in polysubstituted tetrahydropyridines, demonstrating the synthetic utility of these compounds in creating complex molecular architectures (Padwa et al., 1991).

Physical Properties Analysis

The physical properties of 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine and related compounds, such as solubility, melting point, and crystallinity, are influenced by the molecular structure, particularly the conformation of the tetrahydropyridine ring and the nature of substituents. These properties are essential for determining the compound's suitability for further chemical modifications and applications (Coombs et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability, and functional group compatibility, of 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine, are closely related to its molecular structure. The presence of the methylsulfonyl group, for example, significantly impacts the compound's nucleophilic and electrophilic reaction sites, facilitating a wide range of chemical transformations and applications in synthesis (An & Wu, 2017).

科学研究应用

抗癌特性

一项研究强调了四氢吡啶 (THP) 衍生物在制药领域的意义,尤其是它们作为潜在的抗菌、抗真菌、抗炎和抗癌剂的作用。研究重点介绍了 1,3,4-恶二唑基四氢吡啶的合成及其抗癌活性的评估。研究表明,新化合物对 MCF-7 乳腺癌细胞系表现出中等的细胞毒性,表明它们具有作为抗癌剂的潜力 (Redda 和 Gangapuram,2007).

药理特性

另一项研究综述了 THP 衍生物的合成和药理特性。这篇综述讨论了这些化合物的广泛生物活性,包括发现某些 THP 衍生物的神经毒性特性及其作为候选药物的潜力,突出了 THP 基团在药物开发中的重要性 (Mateeva、Winfield 和 Redda,2005).

结构和分子研究

进一步的研究集中在密切相关的四氢-1H-吡唑并[4,3-c]吡啶的分子构象和氢键上。该研究详细介绍了不同的构象和分子间相互作用,有助于理解此类化合物的结构特征 (Sagar 等,2017).

氧化反应和合成

关于 3-羟甲基-1-甲基-4-苯基-1,2,3,6-四氢吡啶的氧化反应和合成的研究重点介绍了它通过氧化过程形成。该研究还探讨了所形成产物的氧化转化,有助于理解 THP 衍生物的化学反应和转化 (Soldatenkov 等,2003).

作用机制

Target of Action

The primary target of 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine is the dopamine type 2 receptor (D2) . D2 receptors are primarily located in the basal ganglia of the mammalian brain and play a crucial role in regulating cell mitosis and centriole duplication . They have emerged as a therapeutic target for treating multiple cancers .

Mode of Action

This compound, also known as pridopidine, binds competitively with low affinity to D2 receptors in vitro . This “agonist-like” kinetic profile, combined with its lack of intrinsic activity, induces a functional state-dependent D2 antagonism that can vary with local, real-time dopamine concentration fluctuations around distinct receptor populations .

Biochemical Pathways

It is known that the compound’s interaction with d2 receptors can influence various downstream effects, potentially including the regulation of cell mitosis and centriole duplication .

Result of Action

The compound has been found to have antiproliferative activity against various human cancer cell lines . This suggests that it may have potential therapeutic applications in the treatment of cancer.

属性

IUPAC Name |

4-(3-methylsulfonylphenyl)-1-propyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-7,12H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZAGNOUGPIQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(=CC1)C2=CC(=CC=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586512 | |

| Record name | 4-[3-(Methanesulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine | |

CAS RN |

346688-39-9 | |

| Record name | 4-[3-(Methanesulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)

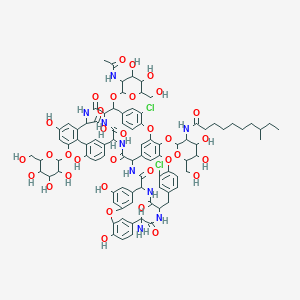

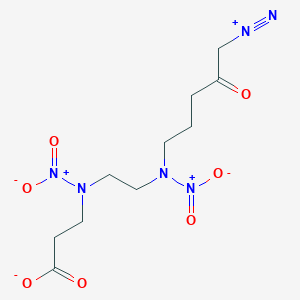

![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)

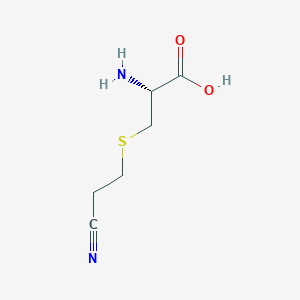

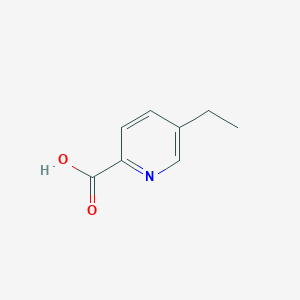

![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)

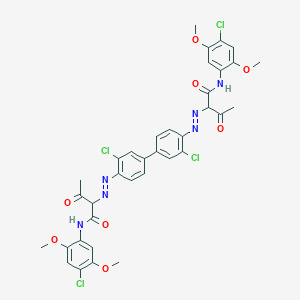

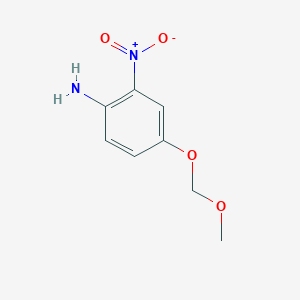

![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)